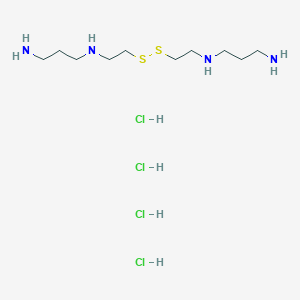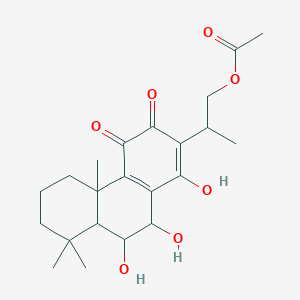
Coronarin D ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one is a natural product found in Hedychium coronarium with data available.
Mechanism of Action
Target of Action
The primary target of Coronarin D Ethyl Ether is the transcription factor nuclear factor-κB (NF-κB) . NF-κB is a key mediator of inflammation, apoptosis, invasion, and osteoclastogenesis .
Mode of Action
This compound inhibits both constitutive and inducible NF-κB pathway activation . It suppresses the activation of IκBα kinase, leading to the inhibition of IκBα phosphorylation and degradation, and the prevention of p65 nuclear translocation and reporter gene transcription .
Biochemical Pathways
The compound affects the NF-κB activation pathway . It inhibits the NF-κB-regulated gene products involved in cell survival (inhibitor of apoptosis protein 1, Bcl-2, survivin, and tumor necrosis factor receptor-associated factor-2), proliferation (c-myc, cyclin D1, and cyclooxygenase-2), invasion (matrix metalloproteinase-9), and angiogenesis (vascular endothelial growth factor) . Additionally, it promotes astrocytic differentiation through the JAK/STAT signaling pathway .
Pharmacokinetics
It’s known that the compound is a natural diterpenoid found in the rhizomes of hedychium coronarium .
Result of Action
The suppression of NF-κB-regulated gene products by this compound enhances apoptosis induced by TNF and chemotherapeutic agents, suppresses TNF-induced cellular invasion, and abrogates receptor activator of NF-κB ligand-induced osteoclastogenesis . It also markedly promotes the differentiation of Neural Stem Cells (NSCs) into astrocytes .
Properties
CAS No. |
138965-89-6 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |
InChI |
InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3 |
InChI Key |
HUJJMXMBEMUVOX-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
Canonical SMILES |
CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
Appearance |
Oil |
Synonyms |
Coronarin D ethyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





